2,4-Dinitrobenzaldehyde

mutagenicity nitroarene reduction toxicology

Choose 2,4-Dinitrobenzaldehyde for its para-nitro group's strong -M resonance effect, delivering enhanced carbonyl electrophilicity vs. the 2,6-isomer. Validated for covalent DNP hapten labeling of nucleic acid probes (non-radioactive detection), rapid in situ Schiff base derivatization with UHPLC-DAD detection at 400 nm, and simplified photochemical radical studies (2 radicals vs. 3 for o-nitrobenzaldehyde). Strain-specific nitroreductase activation makes it an essential Ames test comparator for SAR of nitroaromatic xenobiotics. ≥98% purity.

Molecular Formula C7H4N2O5
Molecular Weight 196.12 g/mol
CAS No. 528-75-6
Cat. No. B114715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzaldehyde
CAS528-75-6
SynonymsNSC 36948;  m-Dintrobenzaldehyde
Molecular FormulaC7H4N2O5
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O
InChIInChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H
InChIKeyZILXIZUBLXVYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzaldehyde CAS 528-75-6: Physical Properties and Baseline Characterization for Procurement Evaluation


2,4-Dinitrobenzaldehyde (CAS 528-75-6) is a nitroaromatic aldehyde characterized by two electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring [1]. This substitution pattern confers distinct electrophilicity at the carbonyl carbon, driving its utility as a derivatization reagent and synthetic intermediate [1]. Physical properties include a melting point of 72°C, a boiling point of 190-210°C at reduced pressure (10-20 mmHg), and high solubility in ethanol, ether, and benzene, with limited water solubility [2]. These baseline parameters provide essential context for evaluating this compound against structurally similar nitrobenzaldehyde analogs in procurement decisions.

Why 2,4-Dinitrobenzaldehyde Cannot Be Substituted with 2,6-Dinitrobenzaldehyde or Other Nitrobenzaldehyde Analogs


Substitution among dinitrobenzaldehyde regioisomers is not scientifically neutral and carries procurement risk. Positional isomerism dictates distinct electronic environments: the para-nitro group in 2,4-dinitrobenzaldehyde exerts strong resonance withdrawal (-M effect), polarizing the carbonyl carbon for enhanced electrophilicity, whereas the 2,6-isomer lacks this para-substituent effect [1]. This structural divergence translates into quantifiably different mutagenicity profiles in bacterial assays [2], distinct photochemical radical generation patterns [1], and divergent solubility behavior in aqueous matrices [3]. Even among mononitrobenzaldehydes, the absence of the second nitro group substantially reduces reactivity. The evidence below quantifies these differences across key dimensions relevant to analytical derivatization, synthetic chemistry, and environmental fate applications.

Quantitative Differentiation: Head-to-Head Comparative Evidence for 2,4-Dinitrobenzaldehyde (CAS 528-75-6)


Mutagenicity Profile in Salmonella TA98NR and TA100NR Strains: Direct Comparison with 2,6-Dinitrobenzaldehyde

In a direct comparative bacterial mutation assay using Salmonella typhimurium strains, 2,4-dinitrobenzaldehyde (2,4-DNBAl) exhibited strain-specific mutagenic activity that diverges quantitatively from its 2,6-isomer. In TA98NR, a nitroreductase-deficient strain, the mutagenic activity of 2,4-DNBAl was lower than in the parent TA98 strain, indicating dependence on microbial nitroreduction. In TA100NR, the activity of 2,4-DNBAl was higher than in TA100 and TA100/1,8-DNP6 [1]. In contrast, the mutagenic activity of 2,6-DNBAl decreased in TA100 and TA100/1,8-DNP6 [1].

mutagenicity nitroarene reduction toxicology structure-activity relationship

Photoreaction Free Radical Generation: ESR-Defined Differentiation from o-Nitrobenzaldehyde

Electron spin resonance (ESR) analysis of photoreaction processes revealed that 2,4-dinitrobenzaldehyde generates a quantifiably distinct free radical signature compared to o-nitrobenzaldehyde. Under identical photochemical conditions, o-nitrobenzaldehyde produced overlapping ESR signals consisting of three types of free radicals, whereas 2,4-dinitrobenzaldehyde generated only two types of free radicals [1]. Additionally, the photorearrangement product o-nitrosobenzoic acid was observed for o-nitrobenzaldehyde, which subsequently acted as a spin trap to form stable nitroxyl radicals; the presence of the second nitro group in the 2,4-isomer altered this secondary reaction pathway [1].

photochemistry ESR spectroscopy free radicals nitrobenzaldehyde

DNA Probe Labeling via Dinitrophenyl (DNP) Residue Incorporation: Application-Specific Utility

2,4-Dinitrobenzaldehyde enables the covalent attachment of dinitrophenyl (DNP) residues to DNA fragments under alkaline conditions for use as non-radioactive probes in in situ hybridization [1]. In a study characterizing adult T-cell leukemia cells, DNA fragments labeled via reaction with 2,4-dinitrobenzaldehyde were successfully hybridized in situ to mRNA on Carnoy-fixed cell specimens, with DNA-mRNA hybrids detected immunohistochemically using anti-DNP antibodies [1]. The assay achieved over 70% positive cell staining with the T-cell receptor probe, demonstrating practical detection sensitivity [1].

DNA probe non-radioactive labeling in situ hybridization molecular diagnostics

Analytical Derivatization for Enhanced UHPLC-DAD/MS Detection of Cryptic Metabolites

In a 2021 study investigating a fish gut-derived fungus, 2,4-dinitrobenzaldehyde (2,4-DNB) was employed to derivatize N-amino-l-proline methyl ester, a cryptic natural product that was otherwise difficult to detect. The reaction involved rapid in situ transformation of the amine to the corresponding Schiff base (compound 9), which exhibited strong absorbance at 400 nm, enabling sensitive detection by UHPLC-DAD and HPLC-MS analyses [1]. This derivatization strategy was essential for distinguishing the genuine natural product from media-derived artifacts and confirming its retention in fungal mycelia [1].

derivatization UHPLC-DAD HPLC-MS Schiff base natural products

Procurement-Driven Application Scenarios for 2,4-Dinitrobenzaldehyde (CAS 528-75-6)


Non-Radioactive DNA Probe Preparation for In Situ Hybridization

Procure 2,4-dinitrobenzaldehyde for covalent attachment of dinitrophenyl (DNP) hapten groups to nucleic acid probes under alkaline conditions. This method, validated for characterizing leukemia cell mRNA expression with >70% positive cell staining using T-cell receptor probes, provides a non-radioactive alternative to isotopic labeling [1].

Analytical Derivatization for Enhanced LC-MS Detection of Primary Amine-Containing Metabolites

Utilize 2,4-dinitrobenzaldehyde for rapid in situ Schiff base formation with primary amine-containing natural products or synthetic intermediates. The resulting derivative absorbs strongly at 400 nm, enabling sensitive UHPLC-DAD and HPLC-MS detection, as demonstrated in the identification of cryptic N-amino-l-proline methyl ester from fungal extracts [2].

Photochemical Mechanistic Studies of Nitroaromatic Degradation Pathways

Select 2,4-dinitrobenzaldehyde for photochemical investigations where a simplified radical profile is desirable. ESR analysis confirms this compound generates two free radical types upon irradiation, compared to three from o-nitrobenzaldehyde, offering a less complex system for studying nitroaromatic photorearrangement and photolysis mechanisms [3].

Bacterial Mutagenicity Assays for Structure-Activity Relationship (SAR) Studies

Employ 2,4-dinitrobenzaldehyde in Ames test batteries using Salmonella typhimurium strains TA98NR and TA100NR to probe nitroreductase-dependent activation pathways. Its strain-specific activity pattern—lower mutagenicity in TA98NR versus higher activity in TA100NR compared to parent strains—contrasts with the uniformly decreased activity of the 2,6-isomer, making it a valuable comparator for SAR investigations of nitroaromatic xenobiotics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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